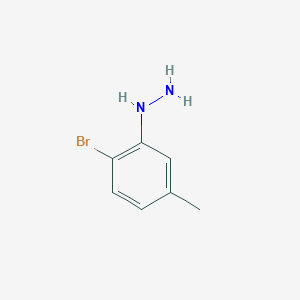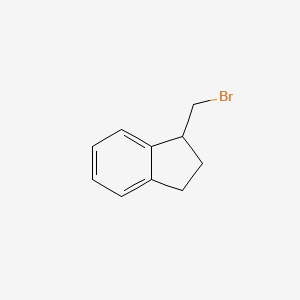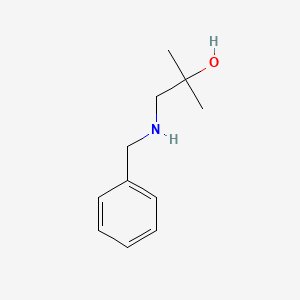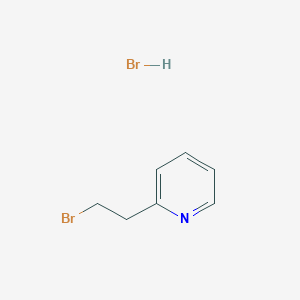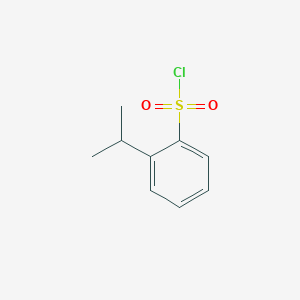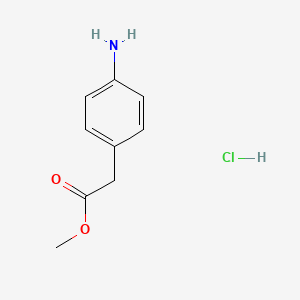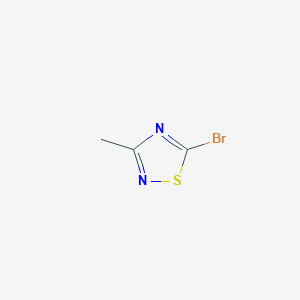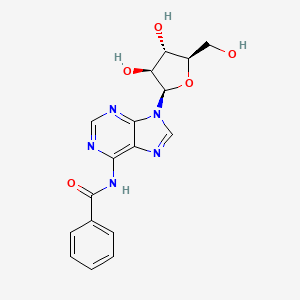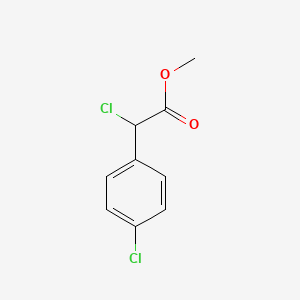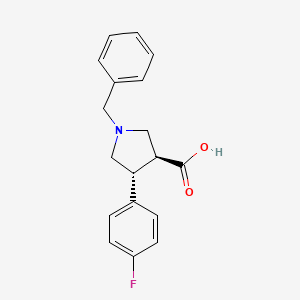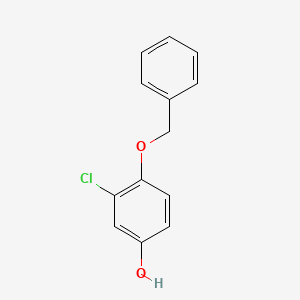
4-(Benzyloxy)-3-chlorophenol
Übersicht
Beschreibung
4-(Benzyloxy)-3-chlorophenol is a chemical compound that is part of a broader class of chlorophenols, which are known for their various applications in organic synthesis and potential biological activities. While the specific compound 4-(Benzyloxy)-3-chlorophenol is not directly synthesized or analyzed in the provided papers, related chlorophenol compounds and their derivatives are extensively studied, providing insights into the chemical behavior and properties that could be extrapolated to 4-(Benzyloxy)-3-chlorophenol.
Synthesis Analysis
The synthesis of chlorophenol derivatives often involves multi-step reactions, including cycloadditions, oxidations, and coupling reactions. For instance, a chlorophenyl-containing compound was synthesized via 1,3-dipolar cycloaddition and characterized using various spectroscopic techniques . Another derivative was obtained through a one-pot multi-component coupling reaction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 4-(Benzyloxy)-3-chlorophenol.
Molecular Structure Analysis
The molecular structure of chlorophenol derivatives is typically confirmed using X-ray diffraction techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are also employed to characterize the compounds . Quantum chemical calculations, such as DFT, are used to predict and compare molecular geometric parameters, which are crucial for understanding the molecular structure of 4-(Benzyloxy)-3-chlorophenol.
Chemical Reactions Analysis
Chlorophenol derivatives exhibit reactivity towards various nucleophiles, as demonstrated by the Michael-type nucleophilic addition reactions of a benzo[b]thiophene sulfoxide derivative . The photochemical reactivity of chlorophenols has also been studied, showing the formation of various photoproducts and indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenol derivatives are influenced by their molecular structure. Theoretical studies, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, provide insights into the reactivity and potential applications of these compounds . The corrosion inhibition properties of a pyrrole derivative containing a chlorophenyl group suggest potential industrial applications . Additionally, the photoreactivity of 4-chlorophenol in different media has been explored, revealing the influence of environmental factors on its chemical behavior .
Wissenschaftliche Forschungsanwendungen
Degradation and Mineralization Studies :
- Sharma, Mukhopadhyay, and Murthy (2012) studied the degradation/mineralization of 4-chlorophenol using organic oxidants combined with UV irradiation. They utilized HPLC and GC–MS analyses for this purpose (Sharma, Mukhopadhyay, & Murthy, 2012).
Advanced Oxidation Processes :
- Bokare and Choi (2011) investigated the oxidative degradation of aqueous organic pollutants using 4-chlorophenol as a model substrate. Their study focused on a Cr(III)/Cr(VI) redox cycle to generate HO(•) radicals, effective in a wide pH range (Bokare & Choi, 2011).
Photocatalytic Degradation :
- Yue et al. (2002) explored the photocatalytic degradation of 4-chlorophenol using silica-immobilized polyoxometalates under near-UV light. They analyzed the process by measuring Cl- and CO2 concentrations and examining reaction intermediates (Yue et al., 2002).
Electrochemical Oxidation :
- Coteiro and Andrade (2007) studied the electrochemical degradation of 4-chlorophenol using binary oxides electrodes. They analyzed the degradation by HPLC and total organic carbon analyses (Coteiro & Andrade, 2007).
Photochemical Reactions :
- Oudjehani and Boule (1992) investigated the photochemistry of 4-chlorophenol in aqueous solutions, examining the formation of various photoproducts and proposing mechanisms for these reactions (Oudjehani & Boule, 1992).
Adsorption Studies :
- Altarawneh et al. (2008) conducted a study on the interaction between chlorophenol molecules and copper surfaces using density functional theory, providing insights into the catalyzed formation of dioxin compounds (Altarawneh et al., 2008).
Biodegradation Pathway Analysis :
- Cho et al. (2017) aimed to clarify the initial biodegradation pathway of 4-chlorophenol by a monooxygenase from Arthrobacter chlorophenolicus A6, analyzing the transformation of 4-chlorophenol to various compounds (Cho et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
3-chloro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBMHARERZHVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528122 | |
| Record name | 4-(Benzyloxy)-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chlorophenol | |
CAS RN |
86902-27-4 | |
| Record name | 4-(Benzyloxy)-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

